molecular formula C14H12N2O2 B170177 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione CAS No. 109856-23-7

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B170177
M. Wt: 240.26 g/mol
InChI Key: DYSHNSDQGVAASE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione, also known as 3-Methyl-1-phenyl-2,4-dihydropyrimidine-5-one, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the pyrimidinedione family of compounds, a class of compounds known for their ability to act as inhibitors of various enzymes and receptors. In recent years, 3-Methyl-1-phenyl-2,4-dihydropyrimidine-5-one has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione involves the condensation of 2,4-dioxo-5-methylpyrimidine with 2-phenylethynylacetic acid, followed by the alkylation of the resulting intermediate with methyl iodide and subsequent hydrolysis to yield the final product.

Starting Materials
2,4-dioxo-5-methylpyrimidine, 2-phenylethynylacetic acid, methyl iodide, sodium hydroxide, water, ethanol

Reaction
Step 1: Condensation of 2,4-dioxo-5-methylpyrimidine with 2-phenylethynylacetic acid in the presence of a catalyst such as para-toluenesulfonic acid or sulfuric acid to yield the intermediate 2,4-dioxo-5-(2-phenylethynyl)-3-methylpyrimidine., Step 2: Alkylation of the intermediate with methyl iodide in the presence of a base such as sodium hydroxide to yield 1,3-dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione., Step 3: Hydrolysis of the intermediate with a mixture of water and ethanol in the presence of a base such as sodium hydroxide to yield the final product, 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione.

Scientific Research Applications

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one has been studied for its potential therapeutic applications. In particular, it has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis, and to improve cognitive function in animal models of Alzheimer’s disease.

Mechanism Of Action

The exact mechanism of action of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes and receptors, including the enzyme cyclooxygenase-2 (COX-2) and the receptor for advanced glycation end products (RAGE). Inhibition of these enzymes and receptors is believed to be responsible for the anti-inflammatory and anti-cancer effects of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one.

Biochemical And Physiological Effects

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis, and to improve cognitive function in animal models of Alzheimer’s disease. In addition, 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one has been shown to have anti-oxidant and anti-apoptotic effects, and to reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The use of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it a cost-effective option for research. Second, it is a stable compound, making it easy to store and handle. Third, it is a potent inhibitor of several enzymes and receptors, making it a useful tool for studying the role of these enzymes and receptors in various diseases.
However, there are some limitations to the use of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one in laboratory experiments. First, it is not approved for human use, so it cannot be used in clinical trials. Second, its exact mechanism of action is not yet fully understood, so further research is needed to fully elucidate its effects. Finally, the compound is not commercially available, so it must be synthesized in the laboratory.

Future Directions

Given the potential therapeutic applications of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedionehenyl-2,4-dihydropyrimidine-5-one, there are a number of possible future directions for research. First, further studies are needed

properties

IUPAC Name

1,3-dimethyl-5-(2-phenylethynyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-15-10-12(13(17)16(2)14(15)18)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSHNSDQGVAASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447316
Record name 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione

CAS RN

109856-23-7
Record name 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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